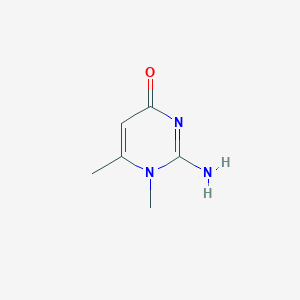

2-Amino-1,6-dimethylpyrimidin-4(1H)-one

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-amino-1,6-dimethylpyrimidin-4-one |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(10)8-6(7)9(4)2/h3H,1-2H3,(H2,7,8,10) |

InChI Key |

MLQPQMDHOQANST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N=C(N1C)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,6-dimethylpyrimidin-4(1H)-one exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives that demonstrated potent activity against a range of bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrimidine ring enhanced antibacterial efficacy .

1.2 Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. A notable study reported that certain derivatives displayed cytotoxic effects on cancer cell lines, with mechanisms linked to the inhibition of specific metabolic pathways essential for tumor growth .

Table 1: Summary of Antimicrobial and Anticancer Activity

| Compound Derivative | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative A | Antibacterial | E. coli | 10 |

| Derivative B | Anticancer | HeLa | 5 |

| Derivative C | Antibacterial | S. aureus | 15 |

| Derivative D | Anticancer | MCF-7 | 8 |

Agricultural Applications

2.1 Plant Growth Regulation

this compound has been studied for its role as a plant growth regulator. It has shown promise in enhancing the growth rate and yield of certain crops by modulating hormonal pathways involved in plant development .

2.2 Pest Control

The compound's derivatives have also been evaluated for their insecticidal properties. Research demonstrated effective control of common agricultural pests, suggesting a potential role in integrated pest management strategies .

Table 2: Summary of Agricultural Applications

| Application Type | Effect Observed | Crop Type |

|---|---|---|

| Growth Regulation | Increased biomass | Tomato |

| Insecticide | Pest mortality rate | Corn |

Materials Science

3.1 Synthesis of Novel Polymers

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers are being explored for applications in coatings and composites due to their improved durability and resistance to environmental factors .

3.2 Nanotechnology

The compound has also been incorporated into nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents .

Table 3: Summary of Material Science Applications

| Application Type | Material Developed | Properties Enhanced |

|---|---|---|

| Polymer Synthesis | Thermoplastic polymer | Increased strength |

| Nanotechnology | Drug delivery system | Enhanced bioavailability |

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of synthesized derivatives against multi-drug-resistant strains of bacteria. The results indicated that specific modifications to the pyrimidine structure significantly increased potency compared to standard antibiotics.

Case Study 2: Agricultural Impact

In a field trial, the application of a derivative as a growth regulator resulted in a 30% increase in yield for tomato plants compared to untreated controls, demonstrating its practical agricultural benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Amino-1,6-dimethylpyrimidin-4(1H)-one, a comparative analysis with structurally related pyrimidinones and derivatives is presented below:

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The 2-amino group in the target compound enhances polarity compared to the 2-(dimethylamino) group in its analog (C₈H₁₃N₃O), which reduces water solubility due to decreased hydrogen-bonding capacity . The arylthio substituent in the cytotoxic derivative (C₁₃H₁₄N₂O₃S) introduces a bulky, redox-active moiety, enabling interactions with biological targets like enzymes or DNA .

Synthetic Pathways: The synthesis of 2-hydrazino-6-methylpyrimidin-4-one involves nitrosation of hydrazine derivatives under acidic conditions, a strategy adaptable to introduce amino groups via reductive amination . In contrast, 2-(4,5-dihydroxy-2-methylphenylthio)-5,6-dimethylpyrimidin-4(3H)-one is synthesized enzymatically using laccase, highlighting green chemistry approaches for complex couplings .

Biological and Industrial Relevance: The target compound’s 1,6-dimethyl configuration may influence its metabolic stability compared to 5,6-dimethyl analogs, which are associated with pesticidal activity (e.g., PIRIMICARB-DESAMIDO) . Derivatives with hydrazino or azido groups (e.g., [¹⁵N]-labeled compounds) serve as precursors for isotopic labeling in pharmacokinetic studies .

Preparation Methods

Starting Materials

- Malonic diesters: Dimethyl malonate or diethyl malonate serve as the carbon backbone.

- Disubstituted methyleneguanidine salts: These provide the amino and methyl substituents on the pyrimidine ring.

- Sodium methoxide in methanol: Acts as a base catalyst to initiate condensation.

- Dimethyl carbonate: Used in the cyclization step to facilitate ring closure under pressure.

Reaction Conditions

The typical procedure involves:

-

- Combine methanol (approx. 180 g), dimethyl malonate (26.4 g, 0.2 mol), and dimethylmethylidene guanidine hydrochloride (approx. 27.1 g, 0.2 mol) in a four-neck flask equipped with stirring, reflux condenser, thermometer, and dropping funnel.

- Slowly add 27% sodium methoxide methanol solution (approx. 125 g, 0.63 mol) dropwise over 2 hours at 50–60 °C.

- Reflux the mixture at 60–65 °C for 3–4 hours to promote condensation.

-

- Transfer the reaction mixture to a stainless steel pressure vessel.

- Wash the flask with dimethyl carbonate (approx. 90 g) and add to the vessel.

- Seal and heat at 90–95 °C under 0.4–0.7 MPa for 4–5 hours to complete cyclization.

-

- Cool the reaction mixture and remove excess solvents by reduced pressure distillation.

- Add water (approx. 220 g) and hydrochloric acid (35%, approx. 10–12 g).

- Stir at 40–60 °C for 3–4 hours to hydrolyze intermediates and recover by-products like acetone or butanone.

- Adjust pH to 8–9 with 20% sodium hydroxide solution.

- Extract the product with dichloromethane (100 g), separate layers, and recover organic phase by distillation.

-

- The final product precipitates as a white powder.

- Typical yields range from 90% to 91%, with purity above 99% as confirmed by liquid phase analysis.

Representative Data Table of Reaction Parameters and Outcomes

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Malonate Ester | Dimethyl malonate (26.4 g) | Dimethyl malonate (26.4 g) | Diethyl malonate (32.0 g) |

| Guanidine Salt | Dimethylmethylidene guanidine HCl (27.1 g) | Methyl ethyl methylidene guanidine nitrate (37.0 g) | Dimethylmethylidene guanidine HCl (27.1 g) |

| Sodium Methoxide Solution | 27% in methanol, 125 g | 27% in methanol, 125 g | 27% in methanol, 125 g |

| Reflux Temperature | 60–65 °C | 60–65 °C | 60–65 °C |

| Cyclization Temperature | 90–95 °C | 95–100 °C | 90–95 °C |

| Pressure during Cyclization | 0.4–0.6 MPa | 0.5–0.7 MPa | 0.4–0.6 MPa |

| Hydrolysis Temperature | 40–45 °C | 60–65 °C | 55–60 °C |

| Yield (%) | 91.3 | 90.6 | 90.0 |

| Purity (%) | 99.6 | 99.8 | 99.3 |

Analysis of Preparation Methods

Advantages

- High Yield and Purity: The described methods consistently produce yields around 90% with high purity (>99%), suitable for further pharmaceutical applications.

- Scalability: Use of common reagents and standard laboratory equipment (reflux apparatus, pressure vessels) facilitates scale-up.

- By-product Recovery: The protocols include recovery of by-products like acetone and butanone, enhancing economic and environmental aspects.

Challenges

- Pressure Control: Cyclization requires maintaining specific pressure (0.4–0.7 MPa), necessitating robust pressure vessels.

- pH Adjustment: Precise pH control during hydrolysis is critical to avoid decomposition or incomplete reaction.

- Use of Organic Solvents: Extraction with dichloromethane requires careful handling due to toxicity and environmental concerns.

Related Synthetic Routes and Comparative Notes

While the patents focus on 2-amino-4,6-dimethoxypyrimidine, the structural similarity to 2-amino-1,6-dimethylpyrimidin-4(1H)-one suggests analogous synthetic strategies can be adapted by substituting methoxy groups with methyl groups on the pyrimidine ring. Literature on related pyrimidine derivatives confirms the feasibility of such modifications using similar condensation and cyclization chemistry.

Additional synthetic studies on pyrimidine scaffolds highlight the importance of:

- Choice of guanidine derivatives to tailor substitution patterns.

- Reaction solvent and temperature optimization for maximizing yield.

- Use of acid/base treatments for purification and isolation.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Amino-1,6-dimethylpyrimidin-4(1H)-one, and how can purity be optimized?

The compound is typically synthesized via multi-step pathways involving condensation reactions. For example, derivatives of pyrimidinones are often prepared from precursors like 2-amino-4,6-dimethyl nicotinamide and substituted aldehydes under controlled conditions. A common method involves oxidation of dihydropyrimidinones to yield the final product . To optimize purity, researchers should employ techniques such as column chromatography and recrystallization, followed by validation using HPLC and mass spectrometry. Monitoring reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to minimize side products .

Q. How can the physicochemical properties of this compound be characterized?

Key properties include solubility, melting point, and stability. Solubility can be assessed in polar (e.g., DMSO) and non-polar solvents, while thermal stability is determined via differential scanning calorimetry (DSC). Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the amino and methyl groups, and infrared (IR) spectroscopy to identify carbonyl and amine functional groups . For crystallinity analysis, X-ray diffraction (XRD) using programs like SHELXL or WinGX is recommended .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths or angles may arise from polymorphism or refinement errors. To address this, use high-resolution XRD data and refine structures with SHELXL, which allows for anisotropic displacement parameters and hydrogen-bonding analysis . For ambiguous electron density, dual-space algorithms in SHELXD can resolve positional uncertainties. Cross-validation with spectroscopic data (e.g., NMR) is essential to confirm molecular geometry .

Q. What role does this compound play in biochemical studies, such as enzyme inhibition?

The compound has been identified as a component of DDX41 inhibitors (e.g., DDX41inh-2), which block ATPase activity in hematopoietic cells. To study its mechanism, researchers use competitive binding assays with fluorescence polarization or surface plasmon resonance (SPR). Dose-response curves and molecular docking (software like AutoDock) can elucidate binding affinity and interaction sites. Cellular validation involves CRISPR-Cas9 knockout models to confirm target specificity .

Q. How can conflicting reactivity data in synthetic pathways be analyzed?

Contradictions may stem from solvent effects, stereochemical outcomes, or intermediate instability. For example, oxidation steps may yield varying ratios of keto-enol tautomers. To resolve this, employ kinetic studies (e.g., time-resolved NMR) and computational modeling (Gaussian or ORCA) to map energy barriers. Reaction monitoring via LC-MS helps identify transient intermediates. Comparative studies under inert atmospheres (e.g., argon) can isolate oxidative vs. hydrolytic pathways .

Methodological Considerations

Q. What analytical tools are critical for validating synthetic intermediates of this compound?

- Chromatography: Reverse-phase HPLC with UV detection for purity assessment.

- Spectroscopy: High-resolution mass spectrometry (HRMS) for molecular formula confirmation; 2D NMR (COSY, HSQC) for stereochemical assignments.

- Thermal Analysis: Thermogravimetric analysis (TGA) to assess decomposition profiles.

- Computational Tools: Density functional theory (DFT) to predict vibrational spectra and compare with experimental IR data .

Q. How can researchers address low yields in large-scale syntheses of pyrimidinone derivatives?

Scale-up challenges often arise from exothermic reactions or poor mixing. Mitigation strategies include:

- Flow Chemistry: Continuous reactors for better temperature control.

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) to enhance efficiency.

- Process Optimization: Design of experiments (DoE) to identify critical variables (pH, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.